2-[(2-Methoxyethyl)amino]-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid
Description
2-[(2-Methoxyethyl)amino]-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by:
- Position 4: A 4-methoxyphenyl substituent, contributing aromaticity and moderate lipophilicity.
- Position 5: A carboxylic acid (–COOH), enabling ionization and solubility in aqueous media.
Properties
IUPAC Name |
2-(2-methoxyethylamino)-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-21-8-7-16-15-17-9-12(14(19)20)13(18-15)10-3-5-11(22-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,19,20)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDILXHGHCRHINH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC=C(C(=N1)C2=CC=C(C=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact withHeat shock protein HSP 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction.
Mode of Action
It’s worth noting that compounds with similar structures are often used inSuzuki–Miyaura (SM) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
The compound’s potential involvement in suzuki–miyaura coupling reactions suggests it may play a role incarbon-carbon bond formation . This process is crucial in organic synthesis, allowing for the construction of complex organic molecules from simpler precursors.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine-5-Carboxylic Acid Derivatives
Structural Variations and Physicochemical Properties
The table below compares the target compound with structurally related pyrimidine derivatives:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects on Solubility: The target compound’s 2-methoxyethylamino group improves aqueous solubility compared to methylthio () or chloro () groups .
- Aromatic vs.
- Reactivity: Chloro-substituted derivatives () are prone to nucleophilic displacement, unlike the stable amino group in the target compound .
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